Ftisadtsk
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ftisadtsk is synthesized through the enzymatic digestion of Trastuzumab. The process involves the use of proteolytic enzymes such as trypsin to cleave the antibody into smaller peptide fragments, including this compound . The reaction conditions typically involve maintaining a pH of around 7 and a temperature of 37°C to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic digestion of Trastuzumab followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the peptide . The purified peptide is then lyophilized and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ftisadtsk undergoes various chemical reactions, including:
Reduction: Reduction reactions can reverse the oxidation of methionine residues back to their original state.
Substitution: This compound can participate in substitution reactions where specific amino acid residues are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under mild conditions to induce oxidation.
Reduction: Reducing agents such as dithiothreitol (DTT) are used to reverse oxidation.
Substitution: Various reagents, depending on the specific substitution reaction, are used under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Formation of methionine sulfoxide.
Reduction: Restoration of methionine residues.
Substitution: Formation of modified peptides with altered functional groups.
Scientific Research Applications
Ftisadtsk has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Trastuzumab and its metabolites.
Biology: Employed in studies investigating the stability and degradation pathways of monoclonal antibodies.
Medicine: Utilized in pharmacokinetic studies to monitor the in vivo behavior of Trastuzumab.
Industry: Applied in the quality control of biopharmaceutical products to ensure consistency and efficacy.
Mechanism of Action
Ftisadtsk exerts its effects by serving as a stable signature peptide for Trastuzumab. It is used in selected reaction monitoring (SRM) to accurately quantify the presence of Trastuzumab in biological samples . The molecular targets and pathways involved include the binding of this compound to specific receptors and its subsequent detection using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
DTYIHWVR: Another peptide derived from Trastuzumab, used in similar applications.
Trastuzumab: The parent monoclonal antibody from which Ftisadtsk is derived.
Uniqueness
This compound is unique due to its stability and specificity as a signature peptide for Trastuzumab. It provides accurate and reliable quantification in mass spectrometry analyses, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C42H68N10O16 |
---|---|
Molecular Weight |
969.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H68N10O16/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-/m0/s1 |
InChI Key |
RWCAPLOZSLPNEV-BNFYKCPDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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